1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Overview
Description
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone is an organic compound with the molecular formula C13H16O. It belongs to the class of compounds known as ketones, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes an indane moiety, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone typically involves the alkylation of indanone derivatives. One common method is the Friedel-Crafts acylation reaction, where indanone is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone involves its interaction with specific molecular targets The carbonyl group can participate in nucleophilic addition reactions, while the indane moiety can undergo electrophilic substitution
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar structure but lacks the ethyl group.
Celestolide: Contains a tert-butyl group and is used in fragrances.
Phantolide: Another fragrance compound with a similar indane structure.
Uniqueness
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. This structural feature distinguishes it from other indane derivatives and contributes to its specific applications in various fields.
Biological Activity
Overview
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone, with the molecular formula C13H16O and CAS number 161695-23-4, is an organic compound classified as a ketone. Its unique structure, which includes an indane moiety, has sparked interest in its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
The compound features a carbonyl group (C=O) bonded to two hydrocarbon groups, which influences its reactivity and interaction with biological systems. The presence of the ethyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the indane structure may facilitate electrophilic substitution. This dual functionality allows the compound to engage in various biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Enzyme Interactions
Studies have suggested that this compound can influence enzyme activity within metabolic pathways. Its potential as a modulator of enzyme interactions is being explored, particularly in relation to drug metabolism and detoxification processes.
2. Antioxidant Properties
Preliminary investigations into the compound's antioxidant capacity have shown promise. Compounds with similar structures often exhibit free radical scavenging activity, which could contribute to protective effects against oxidative stress in biological systems.
3. Neuropharmacological Effects
There is emerging evidence that this compound may affect neurotransmitter systems. Similar ketones have been studied for their roles in modulating dopamine and norepinephrine transporters, which are crucial for mood regulation and cognitive functions.
Case Studies
Several case studies highlight the biological implications of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Enzyme Interaction | Demonstrated modulation of cytochrome P450 enzymes involved in drug metabolism. |
Study 2 | Antioxidant Activity | Showed significant free radical scavenging activity comparable to established antioxidants. |
Study 3 | Neuropharmacology | Indicated potential inhibition of dopamine reuptake, suggesting implications for mood disorders. |
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicological assessments. Data from the US EPA indicates that while the compound exhibits low acute toxicity, further studies are needed to fully understand its chronic effects and potential for bioaccumulation .
Properties
IUPAC Name |
1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-13(10(2)14)8-11-6-4-5-7-12(11)9-13/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUORZGFSOHSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451240 | |
Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161695-23-4 | |
Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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